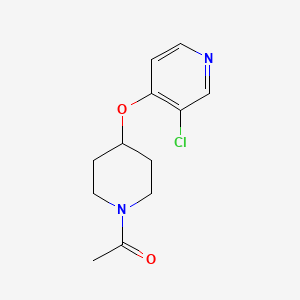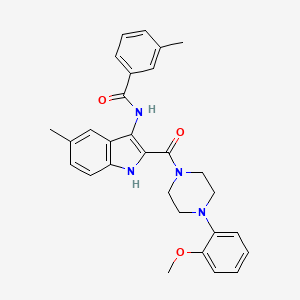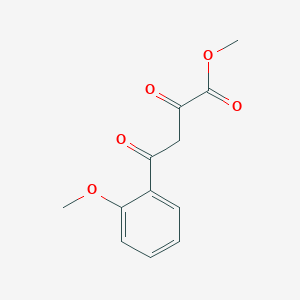
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone and its derivatives have been investigated for their potential in synthesizing new compounds with significant antibacterial properties. For instance, the microwave-assisted synthesis of certain piperidine-containing pyrimidine imines and thiazolidinones derived from 1-(4-(piperidin-1-yl)phenyl)ethanone showed good yields and exhibited appreciable antibacterial activity. This showcases the compound's role in developing new antibacterial agents through efficient synthesis methods (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-bonding Patterns in Enaminones
The compound's derivatives have also been explored for their hydrogen-bonding patterns, particularly in enaminones. Studies have characterized compounds like (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, highlighting the intricate hydrogen-bonded ring structures and weak C-H...Br interactions that contribute to their stable crystal structures. This research sheds light on the structural aspects of such compounds, which can be crucial for their potential applications in material science and drug design (Balderson, Fernandes, Michael, & Perry, 2007).
Catalytic Behavior in Polymerization
Another application area is in catalysis, where derivatives of this compound have been utilized in the synthesis of metal complexes with promising catalytic behavior towards ethylene reactivity. This includes oligomerization and polymerization, with certain iron and cobalt complexes showing high activities under specific conditions. The study not only highlights the compound's utility in catalysis but also opens avenues for its use in industrial polymer production (Sun et al., 2007).
Bioactivity and Crystal Structure Analysis
Research on 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, a compound synthesized from this compound, has indicated broad inhibitory activities against fungi. The crystal structure analysis provides insights into the molecule's nonplanar nature and potential for bioactivity, emphasizing its significance in developing fungicides or studying microbial interactions (Si-jia, 2011).
Eigenschaften
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9(16)15-6-3-10(4-7-15)17-12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTIGBNBPCLYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2664844.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)
![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)

![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2664857.png)
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)


